molecular formula C22H26FN3O5 B11280083 N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

Cat. No.: B11280083
M. Wt: 431.5 g/mol
InChI Key: PQSVMRYXGCRARY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a chemical compound with the following properties:

    Molecular Formula: CHFNO

    CAS Number: 486456-95-5

    Molecular Weight: 373.431 g/mol

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible synthetic route:

    Acylation Reaction: Start with 2,4-dimethoxyaniline and react it with chloroacetyl chloride to form the corresponding acetamide.

    Piperazine Derivative Formation: Introduce the 2-fluorophenylpiperazine moiety by reacting the acetamide with 1-(2-fluorophenyl)piperazine.

    Etherification: Finally, the compound is subjected to etherification using ethyl chloroformate or a similar reagent to introduce the 2-oxoethoxy group.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the acetamide carbonyl group.

    Reduction: Reduction of the nitro group (if present) could yield an amine derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles such as amines or alkoxides.

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Scientific Research Applications

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers may explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigations into its biological effects could reveal insights into cellular processes.

Mechanism of Action

The precise mechanism of action remains speculative due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to compounds with similar functional groups:

    N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide: : Shares a piperazine moiety but differs in the cyclohexyl and sulfonamide groups.

    4-(4-Fluorophenyl)piperazine-1-carboxamide: : Lacks the 2,4-dimethoxyphenyl and 2-oxoethoxy substituents.

Properties

Molecular Formula

C22H26FN3O5

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetamide

InChI

InChI=1S/C22H26FN3O5/c1-29-16-7-8-18(20(13-16)30-2)24-21(27)14-31-15-22(28)26-11-9-25(10-12-26)19-6-4-3-5-17(19)23/h3-8,13H,9-12,14-15H2,1-2H3,(H,24,27)

InChI Key

PQSVMRYXGCRARY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3F)OC

Origin of Product

United States

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